molecular formula C11H22 B14707597 3-Methyl-1-decene CAS No. 13151-28-5

3-Methyl-1-decene

Cat. No.: B14707597
CAS No.: 13151-28-5
M. Wt: 154.29 g/mol
InChI Key: KHHHLDBLDKGPLI-UHFFFAOYSA-N
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Description

3-Methyl-1-decene is a branched alkene with the molecular formula C11H22 and a molecular weight of 154.29 g/mol . This high-purity alpha olefin serves as a valuable building block in organic synthesis and materials science research. It is particularly useful in studies of catalytic oligomerization for the development of synthetic lubricants, as the structure and branching of olefins like 3-Methyl-1-decene are key factors influencing the viscosity and pour point of the resulting base stocks . In organic synthesis, the terminal double bond of 3-Methyl-1-decene is amenable to further functionalization. Research indicates that terminal alkenes can be selectively oxidized to methyl ketones via palladium-catalyzed reactions, making them masked precursors for carbonyl compounds . Its defined branched structure also makes it a suitable model substrate for gas chromatography (GC) studies and for investigating reaction mechanisms in hydrocarbon conversion processes . Researchers can leverage 3-Methyl-1-decene to explore the structure-property relationships in polymer chemistry and the development of advanced hydrocarbon fluids. This product is intended for laboratory and research applications. For Research Use Only. Not for human, household, or drug use.

Properties

CAS No.

13151-28-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

3-methyldec-1-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

KHHHLDBLDKGPLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C=C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 3-Methyl-1-decene

Industrial and Synthetic Relevance

The compound’s branching and alkene functionality make it valuable in surfactant production, particularly in formulations of C₁₀–C₁₃ alkylphenyl sulfonates. Its reactivity in alkylation and polymerization reactions further underscores its utility in materials science.

Synthesis via Acid-Catalyzed Dehydration

Reaction Mechanism and Substrate Selection

Dehydration of secondary or tertiary alcohols is a classical route to alkenes. For 3-methyl-1-decene, the precursor 3-methyl-1-decanol undergoes acid-catalyzed elimination to yield the target alkene. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed catalysts, facilitating protonation of the hydroxyl group, followed by β-hydrogen elimination.

Experimental Conditions

In a representative procedure, 3-methyl-1-decanol is refluxed with a stoichiometric or catalytic amount of acid (e.g., 0.30 mmol p-TsOH) in dimethyl carbonate (DMC) at elevated temperatures. Reaction times vary between 19 and 60 hours, with progress monitored via gas chromatography (GC). Post-reaction, the crude product is washed with water, extracted with ethyl acetate, and purified via distillation.

Synthesis via Olefin Metathesis

Metathesis Strategy and Feedstock Selection

Olefin metathesis, a catalytic redistribution of alkene fragments, offers a versatile route to 3-methyl-1-decene. The process involves cross-metathesis between a medium-chain alkene (e.g., 1-decene) and a short-chain alkene (e.g., ethylene or propylene) in the presence of a transition-metal catalyst.

Catalytic Systems

Ruthenium-based Grubbs catalysts (e.g., Grubbs II) are preferred for their tolerance to functional groups and moisture. For example, metathesis of methyl oleate (derived from renewable oils) with ethylene generates α,ω-dienes, which can be hydrogenated to yield branched alkenes like 3-methyl-1-decene.

Industrial-Scale Optimization
  • Renewable Feedstocks : Plant oils (e.g., soybean or palm oil) provide sustainable starting materials, aligning with green chemistry principles.
  • Product Distribution : By adjusting the stoichiometry of short-chain alkenes, the carbon chain length and branching of the product can be controlled. For instance, using propylene instead of ethylene shifts the product distribution toward higher branching.

Comparative Analysis of Preparation Methods

Yield and Selectivity

Method Catalyst Temperature Time (h) Yield (%) Selectivity Issues
Acid-Catalyzed Dehydration H₂SO₄ or p-TsOH Reflux 19–60 ~40–60* Isomerization, carbocation shifts
Olefin Metathesis Grubbs II 40–80°C 4–12 ~70–85* Homodimerization byproducts

*Yields estimated from analogous reactions in cited literature.

Industrial Applicability

  • Dehydration : Cost-effective for small-scale synthesis but limited by substrate availability and side reactions.
  • Metathesis : Scalable and tunable, with advantages in sustainability and product control. However, high catalyst costs ($500–$1,000 per gram for Grubbs II) hinder widespread adoption.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: Hydrogenation of 3-Methyl-1-decene can yield 3-methyl-decane using catalysts like palladium or platinum.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products:

    Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid

    Reduction: 3-Methyl-decane

    Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene

Scientific Research Applications

3-Methyl-1-decene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:

    Catalytic Hydrogenation: The double bond in 3-Methyl-1-decene interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.

    Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.

Comparison with Similar Compounds

3-Methyl-1-decene can be compared with other similar alkenes, such as:

    1-Decene: Similar in structure but lacks the methyl group at the third carbon.

    2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.

    3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.

Uniqueness: 3-Methyl-1-decene is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.

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